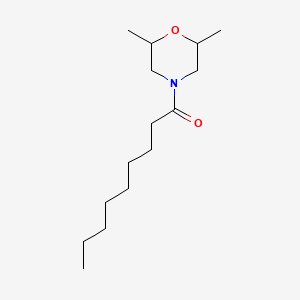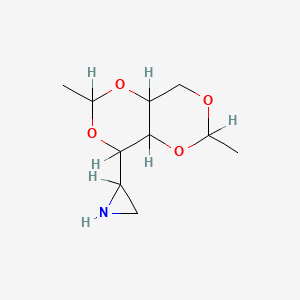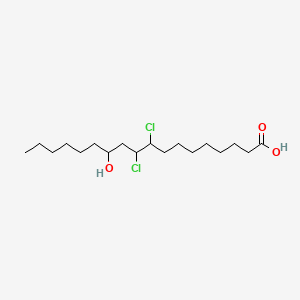
9,10-Dichloro-12-hydroxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dichloro-12-hydroxyoctadecanoic acid is a chlorinated derivative of hydroxyoctadecanoic acid. It is characterized by the presence of two chlorine atoms at the 9th and 10th positions and a hydroxyl group at the 12th position on the octadecanoic acid chain. This compound has a molecular formula of C18H34Cl2O3 and a molecular weight of 369.37 g/mol .
Méthodes De Préparation
The synthesis of 9,10-Dichloro-12-hydroxyoctadecanoic acid typically involves the chlorination of 12-hydroxyoctadecanoic acid. The reaction conditions often include the use of chlorine gas in the presence of a suitable solvent and catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms at the specified positions . Industrial production methods may involve large-scale chlorination processes with controlled reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
9,10-Dichloro-12-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated positions can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
9,10-Dichloro-12-hydroxyoctadecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the effects of chlorinated fatty acids on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating lipid metabolism.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,10-Dichloro-12-hydroxyoctadecanoic acid involves its interaction with cellular lipid membranes. The chlorinated and hydroxyl groups influence the compound’s hydrophobicity and reactivity, affecting membrane fluidity and function. Molecular targets include enzymes involved in lipid metabolism and signaling pathways related to cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Dichloro-12-hydroxyoctadecanoic acid include:
12-Hydroxyoctadecanoic acid: Lacks the chlorine atoms and is less reactive in substitution reactions.
9,10-Dichlorostearic acid: Lacks the hydroxyl group and has different physical and chemical properties.
9,10-Dichloro-12-hydroxyhexadecanoic acid: Has a shorter carbon chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
97659-36-4 |
|---|---|
Formule moléculaire |
C18H34Cl2O3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
9,10-dichloro-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O3/c1-2-3-4-8-11-15(21)14-17(20)16(19)12-9-6-5-7-10-13-18(22)23/h15-17,21H,2-14H2,1H3,(H,22,23) |
Clé InChI |
AODBHFIRNOOMDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C(CCCCCCCC(=O)O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


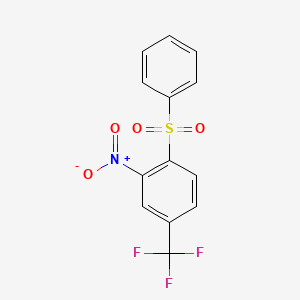
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
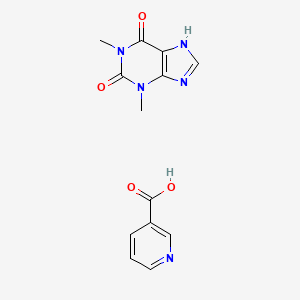
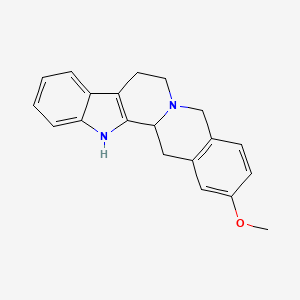
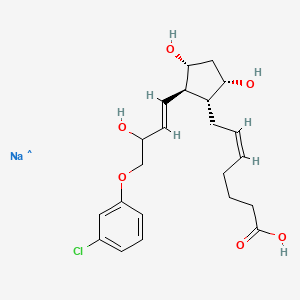
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
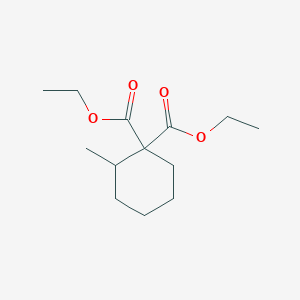
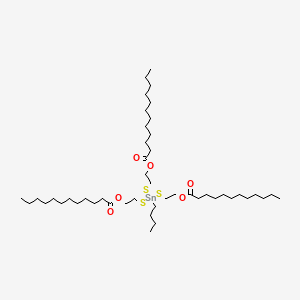
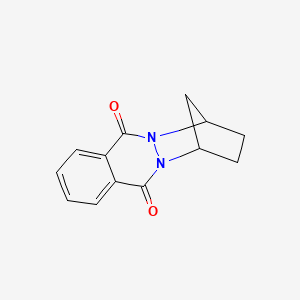
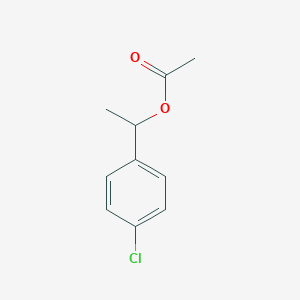
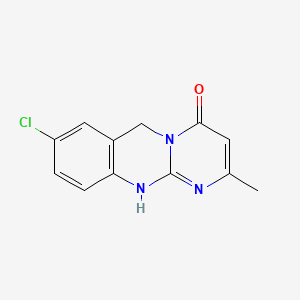
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
